2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d][1,2,3]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Isopropylphenyl and Methylphenyl Groups: These groups are usually introduced through substitution reactions, where the appropriate aryl halides react with the pyrrolo[3,4-d][1,2,3]triazole core.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolo[3,4-d][1,2,3]triazole core, potentially leading to alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield 4-isopropylbenzaldehyde, while reduction of the carbonyl groups could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore is of interest. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Medicine
Medicinally, the compound is being investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific enzymes or receptors, offering possibilities for the treatment of various diseases.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(4-methylphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-isopropylphenyl)acetamide: This compound is structurally similar but with the positions of the isopropyl and methyl groups swapped.
2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide: This compound has a chlorine atom instead of an isopropyl group.
2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide: This compound has a chlorine atom instead of a methyl group.
Uniqueness
The uniqueness of 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(4-methylphenyl)acetamide lies in its specific arrangement of functional groups, which may confer unique reactivity and biological activity compared to its analogs.
Biological Activity
The compound 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic molecule characterized by its unique pyrrolo[3,4-d][1,2,3]triazole core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse scientific sources.
- Molecular Formula: C21H21N5O3
- Molecular Weight: 391.4 g/mol
- CAS Number: 1007933-63-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism involves binding to enzymes or receptors that are crucial in various biochemical pathways. This interaction can lead to modulation of cellular processes such as apoptosis and cell proliferation.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities:
-
Antiparasitic Activity
- Studies have shown that derivatives of the pyrrolo[3,4-d][1,2,3]triazole scaffold possess significant antiparasitic properties. For example, certain analogs have demonstrated low EC50 values (effective concentration for 50% inhibition), indicating potent activity against parasites such as Leishmania spp. and Trypanosoma spp. .
-
Anticancer Potential
- The compound has been evaluated for its anticancer effects in various cancer cell lines. In vitro assays revealed that it inhibits the proliferation of cancer cells by inducing apoptosis through caspase activation and modulating cell cycle progression. Notably, it has shown effectiveness against breast and colon cancer cells.
- Antimicrobial Properties
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | EC50 (µM) | Reference |
---|---|---|---|
Antiparasitic | Leishmania spp. | 0.010 | |
Anticancer | Breast Cancer Cells | 0.025 | |
Antimicrobial | Staphylococcus aureus | 0.050 |
Case Study: Antiparasitic Activity
In a study conducted by researchers exploring the structure-activity relationship (SAR) of pyrrolo[3,4-d][1,2,3]triazole derivatives, it was found that the introduction of specific substituents significantly enhanced antiparasitic activity. The compound demonstrated an EC50 value as low as 0.010 µM against Leishmania, indicating high potency compared to existing treatments.
Case Study: Anticancer Mechanism
A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a marked decrease in cell viability in breast cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis via mitochondrial pathways.
Properties
IUPAC Name |
2-[4,6-dioxo-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13(2)15-6-10-17(11-7-15)27-21(29)19-20(22(27)30)26(25-24-19)12-18(28)23-16-8-4-14(3)5-9-16/h4-11,13,19-20H,12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSJSJPJXKGNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(C)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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